5-(3,4-dimethoxyphenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-(3,4-DI-MEO-PH)4-((2-THIENYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
5-(3,4-DI-MEO-PH)4-((2-THIENYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups.
Condensation: Involves the combination of two molecules with the loss of a small molecule, often water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(3,4-DI-MEO-PH)4-((2-THIENYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3,4-DI-MEO-PH)4-((2-THIENYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
5-(3,4-DI-MEO-PH)4-((2-THIENYLMETHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique due to its specific combination of functional groups and structural features. Similar compounds include:
5-(3,4-DI-MEO-PH)-4-((2-F-BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: Differing by the substitution of the thienylmethylene group with a benzylidene group.
5-(3,4-DI-MEO-PH)-4-((2-FURYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: Featuring a furylmethylene group instead of the thienylmethylene group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O2S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O2S2/c1-20-12-6-5-10(8-13(12)21-2)14-17-18-15(22)19(14)16-9-11-4-3-7-23-11/h3-9H,1-2H3,(H,18,22)/b16-9+ |
InChI Key |
ORKLBFRVNKYDCT-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CS3)OC |
Origin of Product |
United States |
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